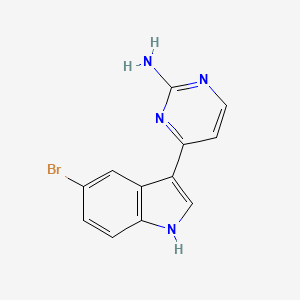

4-(5-ブロモ-1H-インドール-3-イル)ピリミジン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

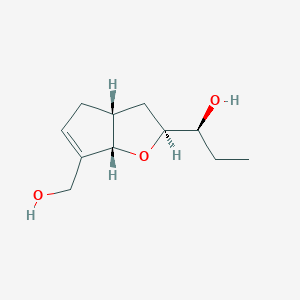

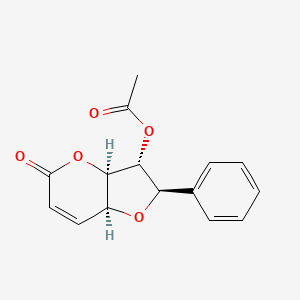

メリジアニン C は、南極の被嚢動物アプリーディウム・メリジアナムから最初に単離された臭素化インドールアルカロイドです。 メリジアニン C は、様々なタンパク質キナーゼの阻害、抗癌、抗マラリア、抗結核、抗神経変性、および抗菌活性など、幅広い薬理作用を示すため、大きな注目を集めています。 .

科学的研究の応用

メリジアニン C は、その科学研究における応用について、幅広く研究されてきました。これには以下が含まれます。

化学: メリジアニン C は、強力なグリコーゲンシンターゼキナーゼ 3 ベータ (GSK-3β) 阻害剤として、キナーゼ阻害とシグナル伝達経路に関する研究に使用されています。.

生物学: 様々なタンパク質キナーゼを阻害する能力は、細胞生物学研究、特に細胞増殖、アポトーシス、および分化に関する研究において、貴重なツールとなっています。.

医学: メリジアニン C は有望な抗癌活性を示しており、新しい抗癌療法の開発における潜在的な候補となっています。

産業: その産業用途はまだ調査段階ですが、メリジアニン C のユニークな薬理作用は、新しい薬物や治療薬の開発につながる可能性があります。.

作用機序

メリジアニン C は、主にタンパク質キナーゼの阻害を通じて効果を発揮します。キナーゼの ATP 結合部位に結合し、標的タンパク質のリン酸化を阻止します。この阻害は、細胞増殖、生存、およびアポトーシスに関与する様々なシグナル伝達経路を阻害します。 主要な分子標的には、グリコーゲンシンターゼキナーゼ 3 ベータ (GSK-3β) があり、これはグルコース代謝と細胞シグナル伝達において重要な役割を果たしています。 .

類似化合物の比較

類似化合物

メリジアニン A: メリジアニンファミリーの別のメンバーで、同様の薬理作用を示しますが、インドール骨格上の置換パターンが異なります。

メリジアニン B: メリジアニン A と同様ですが、臭素化とヒドロキシル化のパターンが異なります。

メリジアニン D: 同様のキナーゼ阻害活性を示しますが、特定の分子相互作用と効力は異なります。.

メリジアニン C のユニークさ

メリジアニン C は、強力な GSK-3β 阻害と、幅広い薬理作用を示すことで際立っています。 そのユニークな臭素化インドール構造と、2-アミノピリミジン部分の存在が、その独特の化学的および生物学的特性に貢献しています。 .

準備方法

合成経路と反応条件

メリジアニン C の合成は、市販の原料から始まり、いくつかの工程を経て行われます。 反応条件としては、一般的に、臭素化工程では臭素または N-ブロモスクシンイミド (NBS) を用い、その後、2-アミノピリミジン基を結合するカップリング反応が行われます。 .

工業生産方法

メリジアニン C の工業生産方法は、その複雑な構造と大規模合成に伴う課題のため、あまり文書化されていません。合成化学とプロセス最適化の進歩は、将来的により効率的な生産方法を可能にする可能性があります。

化学反応の分析

反応の種類

メリジアニン C は、以下を含む様々な化学反応を起こします。

酸化: 酸化反応はインドール骨格を修飾し、ヒドロキシル化誘導体の形成につながる可能性があります。

還元: 還元反応は臭素原子を標的にし、脱臭素化と、より置換基の少ないインドール誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と過酸化水素 (H₂O₂) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、ヒドロキシル化、脱臭素化、および置換されたメリジアニン C の誘導体があります。 これらの誘導体は、異なる薬理作用を示す可能性があり、しばしば潜在的な治療用途について研究されています。 .

類似化合物との比較

Similar Compounds

Meridianin A: Another member of the meridianin family, with similar pharmacological activities but different substitution patterns on the indole framework.

Meridianin B: Similar to Meridianin A, with variations in the bromination and hydroxylation patterns.

Meridianin D: Exhibits similar kinase inhibitory activities but differs in its specific molecular interactions and potency.

Uniqueness of Meridianin C

Meridianin C stands out due to its potent inhibition of GSK-3β and its broad spectrum of pharmacological activities. Its unique brominated indole structure and the presence of the 2-aminopyrimidine moiety contribute to its distinct chemical and biological properties .

特性

IUPAC Name |

4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4/c13-7-1-2-10-8(5-7)9(6-16-10)11-3-4-15-12(14)17-11/h1-6,16H,(H2,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQJCYXKRNGUKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434275 |

Source

|

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213473-00-8 |

Source

|

| Record name | Meridianin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)

![(10S,13S)-5-[(1S,2S)-2,3-dihydroxy-1-(1H-indol-3-yl)propyl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B1247073.png)

![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)